2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a bromophenyl group, a methoxyphenyl group, and an acetamide group
Preparation Methods
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bromophenylmethylsulfanyl intermediate: This step involves the reaction of 3-bromobenzyl chloride with thiourea to form 3-bromobenzylthiourea.
Acylation reaction: The intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the acetamide group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide include:
2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide: This compound has a similar structure but with different substituents on the phenyl ring.
2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide: Another similar compound with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-15-7-3-6-14(9-15)18-16(19)11-21-10-12-4-2-5-13(17)8-12/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMFZMCZNARAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.